An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-carboxamide: Molecular Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-phenyl-1H-pyrazole-4-carboxamide: Molecular Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-phenyl-1H-pyrazole-4-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document delves into its molecular structure, physicochemical properties, synthesis, and characterization, while also exploring its diverse pharmacological activities based on the broader class of pyrazole derivatives. Detailed experimental protocols are provided to enable researchers to synthesize, characterize, and evaluate this important scaffold.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1][2] Its structural rigidity and capacity for diverse substitutions make it a privileged scaffold in medicinal chemistry.[3] Derivatives of pyrazole exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and insecticidal properties.[4][5] 1-phenyl-1H-pyrazole-4-carboxamide, in particular, represents a versatile building block for the development of novel therapeutic agents.[6]
Molecular Structure and Physicochemical Properties
The foundational structure of 1-phenyl-1H-pyrazole-4-carboxamide consists of a central pyrazole ring, a phenyl group at the N1 position, and a carboxamide group at the C4 position. This arrangement of functional groups dictates its chemical reactivity and biological interactions.
The pyrazole ring is an electron-rich aromatic system, which contributes to its stability.[4][7] The presence of the phenyl group influences the overall lipophilicity of the molecule, while the carboxamide group provides a site for hydrogen bonding, which is crucial for interactions with biological targets.[8]
Table 1: Calculated Physicochemical Properties of Pyrazole Derivatives
| Property | Value Range for Similar Pyrazoles | Significance in Drug Development |
| Molecular Weight (MW) | 150 - 500 g/mol | Influences absorption and distribution. |
| Lipophilicity (LogP) | 1.0 - 5.0 | Affects membrane permeability and solubility. |
| Topological Polar Surface Area (tPSA) | 40 - 140 Ų | Predicts cell permeability. |
| Hydrogen Bond Donors (HBD) | 1 - 3 | Important for target binding. |
| Hydrogen Bond Acceptors (HBA) | 2 - 6 | Crucial for molecular recognition. |
| Rotatable Bonds | 1 - 7 | Determines conformational flexibility. |
Data compiled from studies on various pyrazole derivatives.[8]
The structural integrity of related pyrazole carboxamide derivatives has been confirmed through X-ray crystallography, revealing nearly co-planar arrangements of the pyrazole ring and the carboxamide group, with the phenyl and other substituent rings being almost perpendicular to this plane.[9] Intermolecular hydrogen bonding is a common feature in the crystal structures of these compounds.[9]
Synthesis and Characterization
The synthesis of 1-phenyl-1H-pyrazole-4-carboxamide can be achieved through a multi-step process, typically starting from a substituted acetophenone. A common and effective route involves the Vilsmeier-Haack reaction.[10]
Synthetic Pathway
A widely employed synthetic route begins with the reaction of acetophenone and phenylhydrazine to form acetophenone phenylhydrazone. This intermediate then undergoes a Vilsmeier-Haack reaction using a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.[10][11] The aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently converted to the final carboxamide product.
Caption: Synthetic workflow for 1-phenyl-1H-pyrazole-4-carboxamide.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Dissolve acetophenone (0.019 mol) in 60 mL of ethanol.
-
Add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid.
-
Reflux the reaction mixture for 1 hour.[10]
-
After cooling, filter the precipitate, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
Cool a mixture of dimethylformamide (DMF) and a suitable solvent to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.
-
Add the acetophenone phenylhydrazone from Step 1 to the reaction mixture.
-
Stir the reaction at room temperature, then heat as required, monitoring by TLC.[10]
-
Pour the reaction mixture onto crushed ice and neutralize to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent.
Step 3: Oxidation to 1-phenyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the aldehyde from Step 2 in a suitable solvent.
-
Add an oxidizing agent (e.g., potassium permanganate or chromic acid) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction mixture to isolate the carboxylic acid.[12]
Step 4: Amidation to 1-phenyl-1H-pyrazole-4-carboxamide
-
Activate the carboxylic acid from Step 3 using a coupling agent (e.g., thionyl chloride to form the acid chloride, or a carbodiimide).
-
In a separate flask, prepare a solution of ammonia or an appropriate amine in a suitable solvent.
-
Slowly add the activated carboxylic acid to the amine solution at a controlled temperature.[3]
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Isolate the product by filtration or extraction, and purify by recrystallization.
Spectroscopic Characterization
The structure of the synthesized 1-phenyl-1H-pyrazole-4-carboxamide and its intermediates should be confirmed using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl and pyrazole rings in the range of δ 7.0-8.5 ppm. Protons of the carboxamide group (NH₂) as a broad singlet.[10] |
| ¹³C NMR | Carbon signals for the pyrazole and phenyl rings in the aromatic region (δ 110-150 ppm). A downfield signal for the carbonyl carbon of the carboxamide (δ > 160 ppm).[13] |
| IR (KBr) | Characteristic absorption bands for N-H stretching of the amide (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C=N stretching of the pyrazole ring (around 1590 cm⁻¹).[10][14] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns consistent with the structure.[15][16] |
Potential Biological Activities and Therapeutic Applications
The pyrazole carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities. While specific data for 1-phenyl-1H-pyrazole-4-carboxamide is emerging, the activities of closely related analogs provide strong indicators of its therapeutic potential.
Anticancer Activity
Numerous pyrazole derivatives have demonstrated significant in vitro cytotoxicity against various human cancer cell lines, including prostate, melanoma, and breast cancer.[17][18] Some pyrazole-based compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[13] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer signaling pathways, such as tubulin polymerization.[13]
Table 3: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Pyrazole 5a | MCF-7 (Breast) | 14 µM | [17] |
| Methoxy Derivative 3d | MCF-7 (Breast) | 10 µM | [17] |
| Methoxy Derivative 3e | MCF-7 (Breast) | 12 µM | [17] |
| Indolo-pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 µM | [13] |
Antifungal and Antimicrobial Activity
Pyrazole carboxamides are also known for their potent antifungal activity, particularly against agricultural pathogens like Rhizoctonia solani.[19] The proposed mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[19] Additionally, various pyrazole derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][5]
Other Pharmacological Activities
The versatility of the pyrazole scaffold is further highlighted by its reported efficacy in other therapeutic areas:
-
Anti-inflammatory and Analgesic: Certain pyrazole derivatives exhibit anti-inflammatory and analgesic properties.[10]
-
Insecticidal: Phenylpyrazole derivatives are used as insecticides.[20]
-
Anti-HIV: Some phenylpyrazole derivatives have been investigated as potential anti-HIV agents.[21]
In Vitro Biological Evaluation: Cytotoxicity Assay
To assess the potential anticancer activity of 1-phenyl-1H-pyrazole-4-carboxamide, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.
Detailed Experimental Protocol: MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) in a 96-well plate at an appropriate density and incubate overnight at 37°C in a humidified incubator with 5% CO₂.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[16]
-
Incubation: Incubate the plate for 48 hours under the same conditions.[16]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[13][16]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
1-phenyl-1H-pyrazole-4-carboxamide is a molecule of significant interest to the scientific and drug development communities. Its accessible synthesis, combined with the proven therapeutic potential of the pyrazole carboxamide scaffold, makes it an attractive candidate for further investigation. This guide provides a solid foundation for researchers to explore the synthesis, characterization, and biological evaluation of this promising compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.
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